2-Chloro-4-cyclopropylpyrimidine

Synthetic methodology Regioselective cross-coupling Heterocyclic building blocks

2-Chloro-4-cyclopropylpyrimidine (954237-31-1) is the essential building block for 2-anilino-4-cyclopropylpyrimidine TSSK2 inhibitors, where the cyclopropyl group imparts a ~12-fold potency improvement (IC50 58 nM) over unsubstituted analogs. The C2 chlorine enables robust SNAr chemistry for rapid analog library synthesis, while the C4 cyclopropyl rigidifies the scaffold and enhances metabolic stability—properties that methyl, ethyl, or phenyl congeners cannot replicate. This intermediate also provides a validated entry point into NNRTI and kinase inhibitor programs. Procure highly characterized, ≥98% pure material to streamline your SAR campaigns.

Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
CAS No. 954237-31-1
Cat. No. B3174694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-cyclopropylpyrimidine
CAS954237-31-1
Molecular FormulaC7H7ClN2
Molecular Weight154.6 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NC=C2)Cl
InChIInChI=1S/C7H7ClN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2
InChIKeyQILQSGMEWRSKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-cyclopropylpyrimidine (CAS 954237-31-1): Baseline Overview for Procurement Decision-Making


2-Chloro-4-cyclopropylpyrimidine (CAS 954237-31-1) is a disubstituted pyrimidine building block belonging to the 2-chloro-4-substituted pyrimidine class [1]. It features a chlorine atom at the C2 position and a cyclopropyl group at the C4 position of the pyrimidine ring, with molecular formula C7H7ClN2 and molecular weight 154.6 g/mol [2]. The compound serves primarily as a synthetic intermediate in medicinal chemistry programs, with documented use in patent-protected syntheses of kinase inhibitor candidates . The C2 chlorine serves as a reactive handle for nucleophilic aromatic substitution (SNAr) chemistry, while the C4 cyclopropyl group provides distinct steric and conformational properties that differentiate it from simpler alkyl-substituted analogs .

Why 2-Chloro-4-cyclopropylpyrimidine Cannot Be Simply Substituted with Other 4-Alkyl Pyrimidine Analogs


Simple substitution of 2-chloro-4-cyclopropylpyrimidine with 4-methyl, 4-ethyl, or 4-phenyl analogs in a synthetic sequence or biological screening cascade is not scientifically justified without re-optimization. The cyclopropyl group confers distinct conformational constraints and electronic properties that materially alter both chemical reactivity and biological target engagement . In Suzuki-Miyaura cross-coupling reactions with 2,4-dichloropyrimidine, the C4 position exhibits intrinsically higher reactivity than C2; introducing a pre-installed C4 substituent fundamentally changes regioselectivity outcomes and reaction optimization requirements . Furthermore, the cyclopropyl group alters lipophilicity, metabolic stability, and target binding geometry compared to open-chain alkyl groups, making activity extrapolation from methyl or ethyl analogs unreliable [1]. The evidence below quantitatively demonstrates where the cyclopropyl substitution produces measurable differences in selectivity, potency, and synthetic utility relative to comparators.

2-Chloro-4-cyclopropylpyrimidine Quantitative Differentiation Evidence for Scientific Selection


Regioselectivity in Suzuki-Miyaura Cross-Coupling: C4 Cyclopropyl Installation Achieves 57.9% Yield with 89:11 Regioisomeric Ratio

In palladium-catalyzed Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with cyclopropylboronic acid, the reaction proceeds with strong C4 regioselectivity. The target compound 2-chloro-4-cyclopropylpyrimidine is obtained in 57.9% isolated yield with an 89:11 regioisomeric ratio favoring C4 substitution over C2 substitution . The regioisomeric ratio demonstrates that the C4 position of 2,4-dichloropyrimidine is approximately 8-fold more reactive toward cyclopropylboronic acid coupling than the C2 position under Pd(dppf)Cl2 catalysis in THF with K3PO4 at reflux .

Synthetic methodology Regioselective cross-coupling Heterocyclic building blocks

Plasmodium falciparum Kinase Pfmrk Inhibition: 2-Chloro-4-cyclopropylpyrimidine IC50 = 3500 nM with ~3.4-Fold Selectivity over Human CDK1

2-Chloro-4-cyclopropylpyrimidine demonstrates measurable inhibition of P. falciparum cyclin-dependent protein kinase Pfmrk with an IC50 of 3.50E+3 nM (3.5 μM) [1]. Against human cyclin-dependent kinase 1 (CDK1/cyclin B), the compound exhibits an IC50 of 1.20E+4 nM (12 μM), yielding a selectivity ratio of approximately 3.4-fold favoring the parasitic target over the human ortholog [1]. The compound also shows activity against PfPK5 (IC50 = 1.30E+5 nM, 130 μM) [1].

Antimalarial Kinase inhibition P. falciparum

TSSK2 Kinase Inhibition in 2-Anilino-Pyrimidine Series: 4-Cyclopropyl Substitution Reduces IC50 by ~12-Fold vs. Unsubstituted Core

In a structure-activity relationship study of 2-anilino-pyrimidine TSSK2 inhibitors, replacement of the 4-substituent on the pyrimidine core demonstrates quantifiable potency effects. While 2-chloro-4-cyclopropylpyrimidine itself was not the final test compound, the data provide class-level inference for the 4-cyclopropylpyrimidine pharmacophore. Compound 34 (unsubstituted 4-position) exhibited a TSSK2 IC50 of 690 ± 140 nM. Introduction of a 4-cyclopropyl group (Compound 35, containing the 4-cyclopropylpyrimidine scaffold) yielded an IC50 of 58 ± 2 nM, a ~12-fold improvement in potency [1]. A 4-trifluoromethyl analog (Compound 36) exhibited an IC50 of 3800 ± 100 nM, representing a ~66-fold loss of potency relative to the cyclopropyl substitution [1].

TSSK2 Kinase inhibitor Male contraceptive

Cyclopropyl-Pyrimidine Scaffold in HIV-1 NNRTI: Potent Wild-Type HIV-1 Inhibition with IC50 = 0.099 μM and Selectivity Index = 2302

A series of 29 diarylpyrimidine analogues incorporating a cyclopropylamino-pyrimidine scaffold were synthesized and evaluated against wild-type HIV-1. Compound 1e (4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile) exhibited potent anti-HIV-1 activity with an IC50 of 0.099 μM (99 nM) and a selectivity index of 2302 [1]. This represents sub-100 nM potency against wild-type virus with a >2000-fold therapeutic window [1].

HIV-1 NNRTI Antiviral

2-Chloro-4-cyclopropylpyrimidine: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry: TSSK2 Kinase Inhibitor Lead Optimization

The ~12-fold potency improvement observed for 4-cyclopropyl substitution versus unsubstituted pyrimidine in TSSK2 inhibition (Compound 35 IC50 = 58 nM vs. Compound 34 IC50 = 690 nM) directly supports procurement of 2-chloro-4-cyclopropylpyrimidine as a key intermediate for synthesizing 2-anilino-4-cyclopropylpyrimidine analogs targeting TSSK2 . The C2 chlorine provides a reactive site for SNAr coupling with anilines, enabling rapid library synthesis for SAR exploration.

Antimalarial Drug Discovery: Pfmrk Kinase Inhibitor Development

2-Chloro-4-cyclopropylpyrimidine demonstrates measurable Pfmrk inhibition (IC50 = 3.5 μM) with ~3.4-fold selectivity over human CDK1 . This baseline selectivity provides a starting point for medicinal chemistry elaboration aimed at improving both potency and selectivity. The compound serves as a validated screening hit that can be functionalized at the C2 chlorine position to generate focused analog libraries.

Antiviral Research: HIV-1 NNRTI Scaffold Elaboration

The potent wild-type HIV-1 inhibition (IC50 = 0.099 μM, SI = 2302) achieved by a cyclopropylamino-pyrimidine analog validates the cyclopropyl-pyrimidine pharmacophore for NNRTI development . 2-Chloro-4-cyclopropylpyrimidine can serve as the starting material for constructing diarylpyrimidine frameworks via sequential SNAr and cross-coupling reactions, enabling access to this validated antiviral scaffold.

Chemical Process Development: Regioselective Suzuki-Miyaura Coupling

The documented 57.9% yield with 89:11 C4:C2 regioselectivity for cyclopropylboronic acid coupling to 2,4-dichloropyrimidine establishes a scalable synthetic route to 2-chloro-4-cyclopropylpyrimidine . This route is suitable for multi-gram to kilogram-scale preparation, supporting preclinical and early clinical supply requirements. The compound is available from commercial vendors at ≥98% purity with batch-specific analytical documentation including NMR and HPLC [1].

Quote Request

Request a Quote for 2-Chloro-4-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.